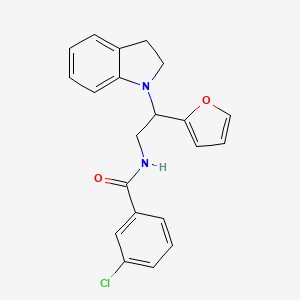

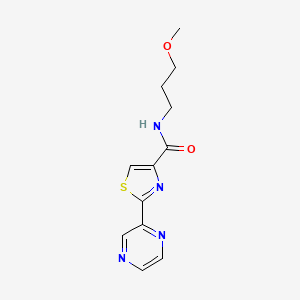

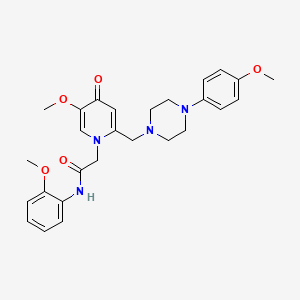

3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and is known for its unique properties that make it suitable for use in different research areas.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : This research discusses the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are structurally related to the compound , through the reaction of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. Such synthetic routes could potentially be adapted or serve as inspiration for synthesizing the targeted compound (Cucek & Verček, 2008).

Rhodium(III)-catalyzed Intramolecular Annulation : This study showcases a method for synthesizing heterocyclic substrates, including furan, via rhodium(III)-catalyzed intramolecular annulation. It indicates a potential synthetic route that could be relevant for compounds incorporating furan and indole units, similar to the target molecule (Song et al., 2017).

Molecular Structure Modification and Analysis

- Excited-state Intramolecular Proton and Charge Transfer : A study focused on modifying molecular structures to regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. By extending the furan heterocycle and introducing a diethylamino group, researchers modulated absorption, emission spectra, and excited-state dynamics. This research hints at the potential for structural modification of the compound to develop fluorescent probes or organic scintillators (Han et al., 2018).

Applications in Biological and Material Sciences

Antiplasmodial Activities of Benzamides : Investigating N-acylated furazan-3-amines for their activity against Plasmodium falciparum, researchers found that benzamides, particularly those with specific phenyl ring substitutions, showed promising activity. This suggests that structurally similar compounds, such as the target molecule, could potentially be explored for antiplasmodial or other biological activities (Hermann et al., 2021).

Photophysical and Electrochemical Studies : Research on ladder-type heteroacenes, including those containing furan rings, revealed lower HOMO energy levels and larger band gaps compared to hydrocarbon acene, indicating potential applications in electronic and photonic devices. This insight could be relevant for exploring electronic or optical properties of the compound (Kawaguchi et al., 2007).

properties

IUPAC Name |

3-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQILPTVKNWCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2860602.png)

![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)

![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)

![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

![N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide](/img/structure/B2860619.png)

![3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid](/img/structure/B2860622.png)